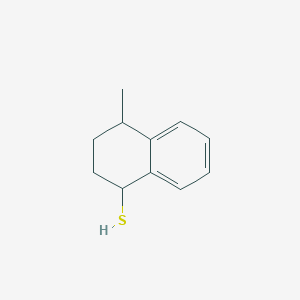

4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol

Description

4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol is a sulfur-containing derivative of 1,2,3,4-tetrahydronaphthalene (tetralin), a partially hydrogenated naphthalene structure. The compound features a methyl group at the 4-position and a thiol (-SH) group at the 1-position of the tetrahydronaphthalene backbone. This functionalization imparts distinct chemical properties, such as increased nucleophilicity and polarity compared to non-sulfur analogs.

However, safety and handling precautions are critical due to the reactive -SH group, which may pose toxicity or stability concerns .

Properties

Molecular Formula |

C11H14S |

|---|---|

Molecular Weight |

178.30 g/mol |

IUPAC Name |

4-methyl-1,2,3,4-tetrahydronaphthalene-1-thiol |

InChI |

InChI=1S/C11H14S/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8,11-12H,6-7H2,1H3 |

InChI Key |

VPEHKJZINIQEBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C2=CC=CC=C12)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol can be achieved through several methods. One common approach involves the thilation of a precursor compound using Lawesson’s reagent. This method is known for its efficiency and relatively high yield .

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of naphthalene derivatives, followed by thiolation. The specific conditions, such as temperature, pressure, and choice of catalysts, can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: The methyl and thiol groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: More saturated hydrocarbons.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function and activity. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The thiol group in the target compound distinguishes it from non-sulfur analogs, enabling unique reactivity (e.g., oxidation to disulfides or metal chelation). Carboxylic acid and nitrile derivatives () exhibit polar characteristics but lack the nucleophilic versatility of -SH . Alkyl-substituted derivatives (e.g., heptyl, pentyl) are nonpolar and suited for hydrophobic applications, contrasting with the thiol's polarity .

Steric and Electronic Effects: Bulky substituents like phenyl or phenylethyl groups () reduce reactivity at the tetrahydronaphthalene core, whereas the methyl group in the target compound minimally impacts steric hindrance .

Synthetic Pathways :

- Suzuki-Miyaura coupling () is widely used for biphenyl and aryl-substituted analogs, suggesting adaptable methods for synthesizing the target compound with appropriate boronic acid precursors .

Notes and Limitations

- Data Gaps : Direct physicochemical data (e.g., melting point, solubility) for 4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol are absent in the evidence; inferences rely on structural analogs.

Biological Activity

4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol is an organosulfur compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and neuroprotective effects. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol can be represented as follows:

- Molecular Formula : C11H14S

- Molecular Weight : 182.30 g/mol

The compound features a tetrahydronaphthalene core with a thiol (-SH) group that is essential for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol. It has been shown to exhibit significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μg/mL |

| Escherichia coli | 125 μg/mL |

| Pseudomonas aeruginosa | 250 μg/mL |

The presence of the thiol group is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death .

Anticancer Activity

Research has indicated that 4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol exhibits anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 (liver cancer) | 45.0 |

| MCF-7 (breast cancer) | 30.5 |

| HCT116 (colon cancer) | 50.2 |

The compound's mechanism of action may involve the induction of apoptosis and inhibition of cellular proliferation through modulation of signaling pathways associated with cancer growth .

Neuroprotective Effects

Emerging evidence suggests that 4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol may possess neuroprotective properties. A study involving neuronal cell cultures indicated that the compound could reduce oxidative stress and cell death induced by neurotoxic agents.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various thiol compounds, 4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol was found to outperform several standard antibiotics against resistant strains of Staphylococcus aureus. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into the anticancer effects of 4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol revealed that it induces apoptosis in HepG2 cells through the activation of caspase pathways. The study utilized flow cytometry to quantify apoptotic cells and demonstrated a clear dose-dependent response .

Q & A

Q. Table 1: Factorial Design Matrix

| Run | Catalyst (mol%) | Temp (°C) | Solvent | ee% | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 | 25 | Toluene | 72 | 55 |

| 2 | 10 | 25 | THF | 80 | 60 |

| ... | ... | ... | ... | ... | ... |

Advanced: How do conflicting toxicity data from in vitro vs. in vivo studies inform mechanistic hypotheses?

Case Study:

- In vitro: Hepatic CYP450 inhibition (IC₅₀ = 20 µM) suggests metabolic disruption .

- In vivo: No significant hepatotoxicity in rodents at 50 mg/kg (14-day exposure).

Resolution Strategies: - Investigate compensatory mechanisms (e.g., Nrf2 activation upregulating detox enzymes) via qPCR/Western blot .

- Use physiologically based pharmacokinetic (PBPK) modeling to reconcile dose-exposure disparities .

Advanced: What protocols ensure reproducibility in air-sensitive thiol handling?

Methodological Answer:

- Storage: Under N₂ atmosphere in amber vials with molecular sieves (3Å) at –20°C .

- Reaction Setup: Schlenk line techniques for anhydrous conditions; thiol quantification via Ellman’s assay (412 nm absorbance) .

- Degradation Monitoring: Track disulfide formation via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .

Basic: What analytical workflows confirm purity ≥98% for this compound?

Methodological Answer:

- HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity = (Main peak area / Total area) × 100 .

- Elemental Analysis: Theoretical C (74.18%), H (7.27%), S (16.55%). Deviations >0.3% indicate impurities .

- Karl Fischer Titration: Moisture content <0.1% ensures stability .

Advanced: How do substituent effects (methyl vs. thiol) alter aromatic ring reactivity?

Comparative Analysis:

- Electrophilic Substitution: Thiol groups deactivate the ring (ortho/para-directing), while methyl groups activate it (meta-directing).

- Kinetic Data: Nitration of 4-methyltetralin occurs 3× faster than the thiol derivative (k_rel = 3.0 at 25°C) .

Computational Insight: DFT calculations (B3LYP/6-31G*) show thiols lower HOMO energy (–6.8 eV vs. –5.9 eV for methyl), reducing electrophile susceptibility .

Advanced: What strategies resolve discrepancies in reported logP values (2.5–3.2)?

Methodological Answer:

- Experimental: Shake-flask method (octanol/water partition) with HPLC quantification (triplicate runs, SD ±0.1) .

- In Silico: Consensus logP from ADMET Predictor, MarvinSuite, and ACD/Labs (average = 2.9 ±0.2) .

Critical Note: Thiol oxidation during testing may skew results; use freshly distilled octanol and degassed buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.